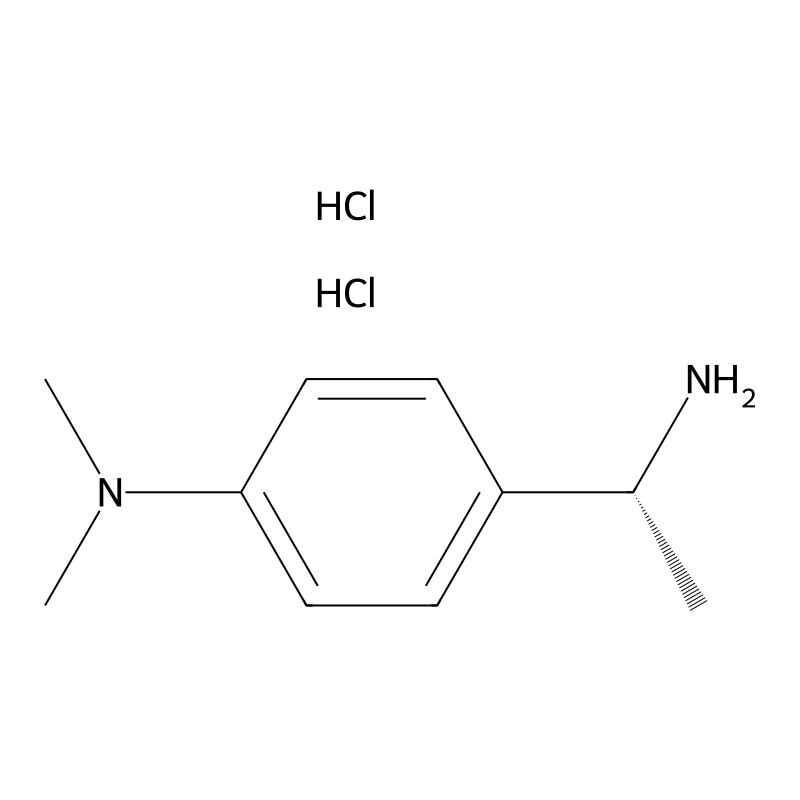(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride, with the chemical formula C10H18Cl2N2 and CAS number 1986297-80-6, is a chiral organic compound. It features a dimethylamino group and an aminoethyl side chain, making it structurally significant in various chemical and biological contexts. The compound is characterized by its solid physical form and is soluble in water, indicating potential utility in aqueous environments . It has a molecular weight of approximately 237.17 g/mol and displays notable properties such as high gastrointestinal absorption and the ability to cross the blood-brain barrier .
- N-Alkylation: The dimethylamino group can be further alkylated to form quaternary ammonium salts.
- Acylation: The amino group can react with acyl chlorides to form amides.
- Electrophilic Aromatic Substitution: The aromatic ring can undergo substitutions under appropriate conditions, modifying its reactivity and properties.
These reactions are essential for synthesizing derivatives that may exhibit different biological activities or enhanced solubility profiles.
(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride exhibits various biological activities, primarily due to its structural features. It has been studied for its potential as a:
- Neurotransmitter Modulator: Its ability to cross the blood-brain barrier suggests it may influence neurotransmitter systems.
- Antidepressant Agent: Some studies indicate potential efficacy in mood regulation, although specific clinical data may be limited.
- Anticancer Activity: Preliminary research suggests it might have cytotoxic effects on certain cancer cell lines.
Further investigations are necessary to fully elucidate its mechanisms of action and therapeutic potentials.
The synthesis of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride typically involves several steps:
- Starting Material Preparation: Dimethylaniline is reacted with an appropriate aminoethyl derivative.
- Chiral Resolution: If a racemic mixture is obtained, chiral resolution techniques such as chromatography or crystallization are employed to isolate the (R) enantiomer.
- Formation of Dihydrochloride Salt: The final step often involves reacting the free base with hydrochloric acid to yield the dihydrochloride salt.
(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride finds applications in several fields:
- Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in drug formulations targeting neurological disorders.
- Research: Utilized in biochemical studies exploring neurotransmitter dynamics and receptor interactions.
- Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
Its unique properties make it valuable for both research and industrial applications.
Studies on (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride's interactions with biological systems reveal important insights:
- Receptor Binding: Investigations into its binding affinity for various neurotransmitter receptors have been conducted, indicating possible modulatory effects.
- Metabolic Pathways: Understanding how this compound is metabolized can inform its pharmacokinetics and potential side effects.
- Drug Interactions: Research into how it interacts with other pharmaceuticals is crucial for assessing safety profiles in combination therapies.
These studies contribute to a deeper understanding of its therapeutic potential and safety.
Several compounds share structural similarities with (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride, which can be compared based on their functional groups, biological activities, and applications:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 1,4-Diamino-N,N-dimethylaniline | 536-46-9 | Contains two amino groups | Potential anticancer properties |
| N,N-Dimethylaminoethylbenzene | 122779-42-4 | Simple structure without chirality | Neurotransmitter activity |
| (S)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride | 1986297-80-6 | Stereoisomer of the primary compound | Potentially different receptor affinity |
Uniqueness
The uniqueness of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride lies in its specific chiral configuration, which may confer distinct biological activities compared to its non-chiral counterparts or other stereoisomers. This aspect is crucial for developing targeted therapies that leverage its unique pharmacological profile.








